molecular formula C16H15N5O2S B4418931 1-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}indoline

1-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}indoline

Cat. No. B4418931
M. Wt: 341.4 g/mol
InChI Key: BNSOARHZZPFZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}indoline, also known as MTPI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTPI belongs to the class of sulfonamide-based compounds, which have been extensively studied for their biological activities.

Scientific Research Applications

1-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}indoline has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial activities. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks. In biochemistry, this compound has been studied for its interactions with enzymes and proteins, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 1-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}indoline is not fully understood, but it is believed to involve the inhibition of enzymes and proteins that are involved in cellular signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to interact with proteins that are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, this compound has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins, which are inflammatory mediators. This compound has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. In materials science, this compound has been used as a building block for the synthesis of functional materials with unique properties, such as high surface area and selective adsorption.

Advantages and Limitations for Lab Experiments

1-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}indoline has several advantages for use in lab experiments, including its ease of synthesis, high purity, and stability. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can be addressed through the use of appropriate solvents and experimental conditions.

Future Directions

There are several future directions for research on 1-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}indoline, including the development of new synthetic methods for the production of this compound derivatives with enhanced biological activities. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its interactions with enzymes and proteins. In materials science, this compound can be used as a building block for the synthesis of new functional materials with unique properties, such as high selectivity and sensitivity. Overall, the potential applications of this compound in various fields make it a promising compound for future research.

properties

IUPAC Name

1-[2-methyl-5-(tetrazol-1-yl)phenyl]sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-12-6-7-14(20-11-17-18-19-20)10-16(12)24(22,23)21-9-8-13-4-2-3-5-15(13)21/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSOARHZZPFZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}indoline
Reactant of Route 2
1-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}indoline
Reactant of Route 3
1-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}indoline
Reactant of Route 4
1-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}indoline
Reactant of Route 5
1-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}indoline
Reactant of Route 6
1-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}indoline

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